Tris(diphenylphenanthroline)cobalt(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

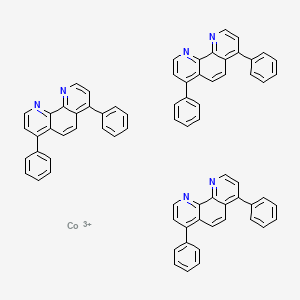

Tris(diphenylphenanthroline)cobalt(III), also known as Tris(diphenylphenanthroline)cobalt(III), is a useful research compound. Its molecular formula is C72H48CoN6+3 and its molecular weight is 1056.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tris(diphenylphenanthroline)cobalt(III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(diphenylphenanthroline)cobalt(III) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound is characterized by its unique crystal structure, which includes interactions such as π–π stacking and hydrogen bonding. These structural features contribute to its functionality in various applications. The complex is synthesized through a two-step process involving the oxidation of cobalt(II) to cobalt(III) and subsequent coordination with diphenylphenanthroline ligands .

Biological Applications

2.1 DNA Binding and Cleavage

Tris(diphenylphenanthroline)cobalt(III) exhibits significant binding affinity to DNA, leading to strand cleavage. Studies have shown that it binds to calf thymus DNA in a groove mode, causing cleavage at specific sites similar to well-known restriction endonucleases .

- Case Study : In a study by Nagababu et al., the cobalt complex demonstrated the ability to cleave DNA at three positions when interacting with phenanthroline ligands, indicating potential for use in genetic engineering and therapeutic applications .

2.2 Photodynamic Therapy

The compound has been identified as a potential photosensitizer in photodynamic therapy (PDT), aimed at treating tumoral cells. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting cancer cells .

- Data Table: Photodynamic Activity of Cobalt Complexes

| Compound | Light Source | Reactive Oxygen Species Generated | Application Area |

|---|---|---|---|

| Tris(diphenylphenanthroline)cobalt(III) | UV Light | Singlet Oxygen | Tumor Treatment |

| Other Cobalt Complexes | UV Light | Varies | Various Cancer Types |

Material Science Applications

3.1 Electron Transfer Mediators

Cobalt complexes, including tris(diphenylphenanthroline)cobalt(III), have been explored as electron transfer mediators in dye-sensitized solar cells (DSSCs). Their ability to facilitate electron transfer enhances the efficiency of solar energy conversion systems .

- Case Study : Research by Sapp et al. highlighted the effectiveness of cobalt complexes in improving the performance of DSSCs through enhanced charge transport properties .

Synthesis and Characterization

The synthesis of tris(diphenylphenanthroline)cobalt(III) involves careful control of reaction conditions to achieve high purity and yield. The compound is typically prepared by reacting cobalt(II) dichloride with diphenylphenanthroline under reflux conditions, followed by oxidation with chlorine gas .

- Synthesis Protocol Overview :

- Combine cobalt(II) dichloride with diphenylphenanthroline in methanol.

- Reflux the mixture and oxidize using chlorine gas.

- Substitute dichloride with diphenylphenanthroline ligands in ethylene glycol.

- Isolate the final product through filtration and washing.

Eigenschaften

CAS-Nummer |

89460-92-4 |

|---|---|

Molekularformel |

C72H48CoN6+3 |

Molekulargewicht |

1056.1 g/mol |

IUPAC-Name |

cobalt(3+);4,7-diphenyl-1,10-phenanthroline |

InChI |

InChI=1S/3C24H16N2.Co/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |

InChI-Schlüssel |

BCNHMYFKDBGOKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Co+3] |

Key on ui other cas no. |

89460-94-6 |

Synonyme |

Co-TDPA tris(diphenylphenanthroline)cobalt(III) tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (R-(R*,R*)), (OC-6-11-lambda)-isomer tris(diphenylphenanthroline)cobalt(III) tartrate (1:3), (S-(R*,R*)), (OC-6-11-lambda)-isomer tris(diphenylphenanthroline)cobalt(III), (OC-6-11-delta)-isomer tris(diphenylphenanthroline)cobalt(III), (OC-6-11-lambda)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.